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Compound of Interest

(3-Bromophenyl)(4-
Compound Name:
methylpiperazin-1-yl)methanone

cat. No.: B1269639

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of (3-
Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of significant
interest in medicinal chemistry. We will delve into its chemical and physical characteristics,
explore a robust synthesis methodology, analyze its spectroscopic signature, and discuss its
stability and potential applications as a pivotal building block in the development of novel

therapeutics.

Core Chemical and Physical Properties

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a substituted aromatic ketone
featuring a bromophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge.
This structural arrangement imparts a unique combination of lipophilicity and basicity, rendering
it a versatile intermediate in organic synthesis.
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Property Value Source
CAS Number 331274-67-0 [11[2][3]
Molecular Formula C12H15BrN20 [1]
Molecular Weight 283.17 g/mol [1]
Likely a solid at room Inferred from related
Appearance
temperature compounds
) Commercially available up to
Purity [1]

98%

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of (3-Bromophenyl)(4-

methylpiperazin-1-yl)methanone is the amide coupling reaction between 3-bromobenzoic

acid and 1-methylpiperazine. This reaction is a cornerstone of medicinal chemistry, and the

choice of coupling reagent is critical for achieving high yields and purity.

Reaction Scheme:
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Reactants

3-Bromobenzoic Acid

1-Methylpiperazine

Reagents Product
\J y

Coupling Reagent (e.g., HATU) -t---I (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Base (e.g., DIPEA) ——————-————=——=—————————=

Solvent (e.9., DMF) —====q=======—=——=——=-————————— - :

Click to download full resolution via product page

Caption: Amide coupling of 3-bromobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid
reaction times and minimal side products.

Materials:
e 3-Bromobenzoic acid
e 1-Methylpiperazine

e HATU
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N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

Cool the mixture to O °C in an ice bath.

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the
carboxylic acid. The formation of the activated ester is crucial for an efficient reaction.

Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated
agueous sodium bicarbonate solution (2x) and brine (1x).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by silica gel column chromatography to afford (3-Bromophenyl)(4-
methylpiperazin-1-yl)methanone.
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Spectroscopic Analysis

While specific spectra for (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone are not
readily available in the public domain, we can predict its characteristic spectroscopic features
based on the analysis of structurally similar compounds.

Predicted *H NMR Spectrum (400 MHz, CDCIs):

e Aromatic Protons (6 7.2-7.8 ppm): The 3-bromophenyl group will exhibit a complex multiplet
in this region. The proton ortho to the bromine will likely be the most downfield, with the other
three protons appearing as multiplets.

o Piperazine Protons (o 2.3-3.8 ppm): Due to the amide bond, the piperazine ring protons will
be diastereotopic and appear as broad multiplets. The four protons adjacent to the carbonyl
group will be more downfield than the four protons adjacent to the methyl group.

o Methyl Protons (& 2.3 ppm): The N-methyl group will likely appear as a singlet in this region.

Predicted **C NMR Spectrum (100 MHz, CDCIs):

e Carbonyl Carbon (& ~170 ppm): The amide carbonyl carbon will appear as a singlet in the
downfield region of the spectrum.

o Aromatic Carbons (4 120-138 ppm): Six signals are expected for the aromatic carbons. The
carbon bearing the bromine atom will be significantly shifted.

o Piperazine Carbons (6 ~40-55 ppm): The four distinct carbons of the piperazine ring will
appear in this region.

o Methyl Carbon (& ~46 ppm): The N-methyl carbon will appear as a singlet.

Predicted Infrared (IR) Spectrum:

e C=0 Stretch (1630-1680 cm~1): A strong absorption band in this region is characteristic of
the amide carbonyl group.

e C-N Stretch (1200-1350 cm~1): A medium to strong band corresponding to the C-N bond of
the amide.
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e Aromatic C-H Stretch (~3000-3100 cm~1): Weak to medium bands in this region.

¢ Aliphatic C-H Stretch (~2800-3000 cm~1): Medium bands corresponding to the piperazine
and methyl protons.

e C-Br Stretch (500-600 cm~1): A weak to medium band in the fingerprint region.

Stability and Storage

The stability of piperazine derivatives can be influenced by factors such as pH and storage
conditions. Phenylpiperazines, in general, are more susceptible to degradation than
benzylpiperazines, especially at room temperature.[4]

Recommendations:

» Storage: For long-term storage, it is advisable to keep (3-Bromophenyl)(4-
methylpiperazin-1-yl)methanone in a cool, dry, and dark place. Storage at -20°C is
recommended for optimal stability.[5]

e pH Sensitivity: As a basic compound, its stability in solution can be pH-dependent. Acidic
conditions could lead to salt formation, which may alter its solubility and reactivity. In
agueous solutions, hydrolysis of the amide bond could occur under strongly acidic or basic
conditions, especially at elevated temperatures.[6][7][8]

» Handling: Handle in a well-ventilated area, wearing appropriate personal protective
equipment. Avoid contact with skin and eyes.

Applications in Drug Discovery

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous
approved drugs and clinical candidates.[9] This is due to its ability to impart favorable
pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as
a versatile handle for molecular modifications.

Role as a Key Intermediate:

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a valuable building block for the
synthesis of more complex molecules. The bromine atom on the phenyl ring provides a reactive
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site for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira
couplings. This allows for the introduction of diverse substituents, enabling the exploration of a
wide chemical space in the search for new drug candidates.

Potential Therapeutic Areas:

Derivatives of arylpiperazines have shown activity in a broad range of therapeutic areas,
including:

e Oncology: As scaffolds for the development of kinase inhibitors and other anticancer agents.

o Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in
antipsychotic, antidepressant, and anxiolytic drugs.

« Infectious Diseases: Arylpiperazine derivatives have been investigated for their antibacterial
and antiviral properties.

The structural features of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone make it an
attractive starting point for the design and synthesis of novel compounds targeting these and
other diseases.
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Caption: Role of the title compound in drug discovery.

Conclusion

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a chemical entity with significant
potential in the field of drug discovery and development. Its straightforward synthesis, versatile
reactivity, and the proven importance of its structural motifs make it a valuable tool for
medicinal chemists. This guide has provided a foundational understanding of its basic
properties, offering insights that can aid in its effective utilization in research and development
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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